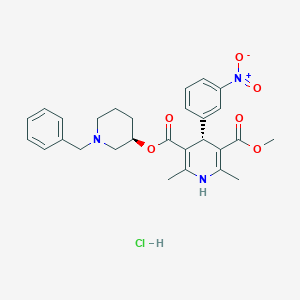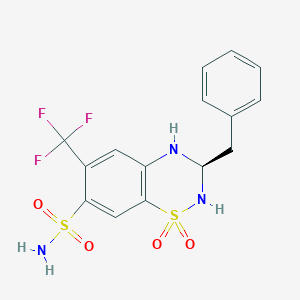
Losartan Carboxaldehyde
Vue d'ensemble
Description
Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan . It does not block angiotensin receptors, but instead inhibits endothelial cyclooxygenase (COX)-2 expression, thereby exerting anti-inflammatory actions .
Molecular Structure Analysis
This compound has a molecular formula of C22H21ClN6O . Its structure includes a 1H-imidazole-5-carboxaldehyde group, a biphenyl group, and a 2H-tetrazol-5-yl group .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 420.9 and a molecular formula of C22H21ClN6O . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Recherche cardiovasculaire
Le Losartan Carboxaldehyde a montré qu'il inhibait l'agrégation plaquettaire induite par l'acide arachidonique dans du plasma riche en plaquettes humaines isolé . Cette application est importante dans la recherche cardiovasculaire, en particulier dans l'étude de la thrombose et des troubles connexes.
Troubles métaboliques
En tant qu'agoniste du récepteur activé par les proliférateurs de peroxysomes γ (PPARγ), le this compound peut être impliqué dans la recherche liée aux troubles métaboliques, notamment le diabète et l'obésité . Le PPARγ joue un rôle crucial dans la régulation de l'adipogenèse et de la sensibilité à l'insuline.
Pharmacocinétique
Des études ont utilisé le this compound pour la recherche pharmacocinétique, y compris le développement de méthodes pour l'estimation simultanée et l'étude du losartan et de ses métabolites dans des échantillons biologiques .
Science de l'environnement
Le losartan et ses métabolites, dont le this compound, sont fréquemment détectés dans les effluents des eaux usées. La recherche sur les procédés d'oxydation avancés (POA) pour l'élimination de ces contaminants est une application importante en science de l'environnement .
Synthèse de médicaments
Le processus de synthèse du losartan implique des intermédiaires liés au this compound. La recherche de voies de synthèse efficaces et vertes pour les médicaments antihypertenseurs comme le losartan est un autre domaine d'application .
Mécanisme D'action
Target of Action
Losartan Carboxaldehyde, also known as Losartan, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, and regulation of fluid balance .
Mode of Action
Losartan acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This interaction is reversible and Losartan has a higher affinity for the AT1 receptor than the AT2 receptor .
Biochemical Pathways
The action of Losartan affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Losartan inhibits the effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . Additionally, Losartan’s metabolite, EXP3179, has been found to inhibit the expression of endothelial cyclooxygenase (COX)-2, exerting anti-inflammatory actions .
Pharmacokinetics
Losartan is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours . Approximately 14% of a Losartan dose is converted to the active metabolite EXP3174 . The pharmacokinetics of Losartan and EXP3174 are linear and dose-proportional . Losartan is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .
Action Environment
The efficacy and stability of Losartan can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Losartan is metabolized by the CYP450 system . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions reported with a range of inhibitors and stimulators of the cyp450 system .
Propriétés
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZSMTSTFMNWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150855 | |
| Record name | Losartan carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114798-36-6 | |
| Record name | Losartan carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSARTAN CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



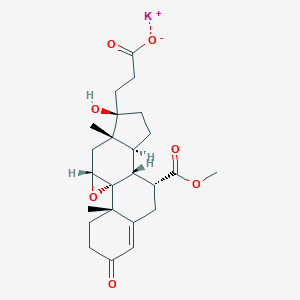

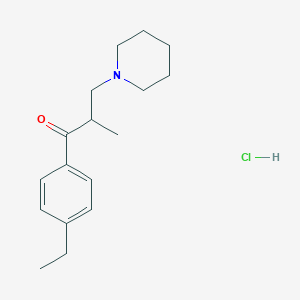

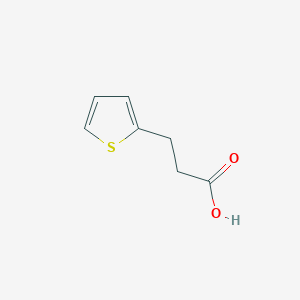



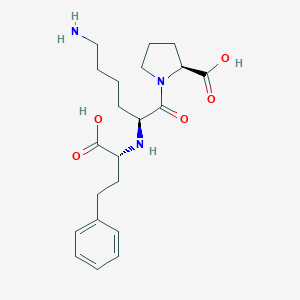


![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
